molecular formula C36H49N5O5 B613815 インジナビル一水和物 CAS No. 180683-37-8

インジナビル一水和物

カタログ番号: B613815
CAS番号: 180683-37-8
分子量: 631.8 g/mol
InChIキー: XTYSXGHMTNTKFH-BDEHJDMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

プロテアーゼ阻害

インジナビルは強力なプロテアーゼ阻害剤として同定されています {svg_1} {svg_2}. プロテアーゼはタンパク質やペプチドを分解する酵素であり、多くの生物学的プロセスにおいて重要な役割を果たしています。 インジナビルはこれらの酵素を阻害する能力があるため、科学研究、特にプロテアーゼ活性が因子となる疾患の研究において貴重なツールとなっています {svg_3} {svg_4}.

抗癌活性

研究により、インジナビルは腫瘍の増殖開始、進行、転移に関連するさまざまなプロテアーゼと相互作用することが示されています {svg_5} {svg_6}. これは、インジナビルを抗癌剤として使用できる可能性を示唆しています {svg_7} {svg_8}.

薬物送達システム

インジナビル硫酸塩を負荷したマイクロカプセルは、薬物送達のために開発されました {svg_9} {svg_10}. これらのマイクロカプセルは、油中油エマルジョン溶媒蒸発法によって調製され、72%〜93%の封入率と持続的な薬物放出を示しました {svg_11} {svg_12}. これは、インジナビルが制御された薬物送達システムでの使用に適した候補であることを示しています {svg_13} {svg_14}.

分子シミュレーション研究

分子シミュレーションドッキング研究によって、インジナビルとの分子間相互作用が特定され、確立されました {svg_15} {svg_16}. これは、インジナビルが計算生物学およびバイオインフォマティクス分野で有用な化合物であることを示しています {svg_17} {svg_18}.

物理化学的分析

インジナビル硫酸塩マイクロカプセルの物理化学的特性は、さまざまなプロセス変数によって異なります {svg_19} {svg_20}. これは、インジナビルが、薬物負荷マイクロカプセルの物理化学的特性に対するさまざまなプロセス変数の影響を調べるための貴重な化合物であることを示しています {svg_21} {svg_22}.

材料科学

X線回折(XRD)では、薬物の結晶化度の低下が観察されました {svg_23} {svg_24}. 走査型電子顕微鏡(SEM)研究により、マイクロカプセルの球状で多孔質な性質が明らかになりました {svg_25} {svg_26}. これは、インジナビルが、マイクロカプセルの特性を調べるための材料科学で有用な化合物であることを示しています {svg_27} {svg_28}.

作用機序

Target of Action

Indinavir monohydrate, also known as Indinavir, is a potent and specific protease inhibitor used to treat HIV infection . Its primary target is the HIV-1 protease , an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

Indinavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . It inhibits the HIV viral protease enzyme, which prevents cleavage of the gag-pol polyprotein .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme disrupts the normal lifecycle of the HIV virus. By preventing the cleavage of the viral polyproteins, Indinavir interferes with the assembly and maturation of new viral particles . This results in the release of immature, non-infectious viral particles, thereby reducing the viral load and slowing the progression of the disease .

Pharmacokinetics

Indinavir is administered orally and has good oral bioavailability . It is metabolized in the liver via the CYP3A4 enzyme and has an elimination half-life of approximately 1.8 ± 0.4 hours . The drug’s pharmacokinetic properties are influenced by factors such as body weight, with median values for Indinavir AUC, Cmax, and Cmin being 20.9 (13.1–27.0) mg×h/L, 8.1 (6.6–9.4) mg/L, and 0.13 (0.09–0.27) mg/L, respectively, for Indinavir 800 mg every 8 h .

Result of Action

The primary result of Indinavir’s action is a decrease in the viral load of HIV-1. By inhibiting the HIV-1 protease enzyme, Indinavir prevents the formation of mature, infectious HIV-1 particles . This leads to a reduction in the number of infectious particles in the body, slowing the progression of HIV infection and helping to delay the onset of AIDS .

Action Environment

The efficacy and stability of Indinavir can be influenced by various environmental factors. For instance, it is recommended that Indinavir capsules be stored at 15 - 30 °C and kept in a tight container away from moisture . Furthermore, the drug’s pharmacokinetics and pharmacodynamics can be affected by the patient’s body weight and metabolic rate . It is also worth noting that Indinavir is often used in combination with other antiretroviral drugs to enhance its efficacy .

生化学分析

Biochemical Properties

Indinavir interacts with various proteases at their active binding sites . It has been found to interact significantly with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases . These interactions are crucial for its function as a protease inhibitor .

Cellular Effects

Indinavir influences cell function by preventing the cleavage of viral polyproteins, resulting in the formation of immature non-infectious viral particles . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Indinavir involves binding to the protease active site and inhibiting the enzyme’s activity . This inhibition prevents the cleavage of the viral polyproteins, leading to the formation of immature non-infectious viral particles .

Temporal Effects in Laboratory Settings

The effects of Indinavir over time in laboratory settings have been studied extensively. Indinavir sulfate-loaded microspheres were prepared by the oil-in-oil emulsion solvent evaporation technique . The microspheres exhibited prolonged drug release, up to 9 hours .

Dosage Effects in Animal Models

It is known that protease inhibitors like Indinavir are almost always used in combination with at least two other anti-HIV drugs .

Metabolic Pathways

Indinavir is involved in the metabolic pathway of HIV replication. It interacts with the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the replication of the virus .

Subcellular Localization

The subcellular localization of Indinavir is primarily at the site of HIV protease activity. By binding to the active site of the HIV protease, Indinavir prevents the enzyme from cleaving viral polyproteins, thereby inhibiting the maturation and proliferation of the virus .

特性

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYSXGHMTNTKFH-BDEHJDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023144
Record name Indinavir hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180683-37-8
Record name Indinavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180683378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indinavir hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W6YA9PKKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of indinavir?

A: Indinavir is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease [, , , ]. It acts by binding to the catalytic site of the protease enzyme and preventing the cleavage of viral polyprotein precursors, thereby inhibiting the maturation of infectious viral particles [, ].

Q2: What are the downstream effects of indinavir binding to HIV protease?

A: By blocking HIV protease activity, indinavir prevents the formation of mature, infectious viral particles. This ultimately leads to a reduction in viral load and an increase in CD4+ T cell counts in HIV-infected individuals [, , , ].

Q3: What is the molecular formula and weight of indinavir?

A: Indinavir exists in two forms, indinavir sulfate (the form in which it is administered) and indinavir base (the form found in urinary stones). The molecular formula of indinavir base is C36H47N5O4, and its molecular weight is 613 g/mol [, ].

Q4: What is known about the stability of indinavir under different conditions?

A: Indinavir base exhibits pH-dependent solubility. Its solubility in water exceeds 100 mg/mL at a pH < 3.5 but drops to about 0.02 mg/mL at a pH of 7.0 []. This pH-dependent solubility plays a crucial role in its pharmacokinetics and the development of urinary stones.

Q5: How does the chemical structure of indinavir relate to its activity as a protease inhibitor?

A: While specific structure-activity relationship (SAR) data for indinavir are not provided in the abstracts, studies have shown that modifications to the chemical structure of protease inhibitors can impact their activity, potency, and selectivity [].

Q6: What are the common formulation strategies used to enhance indinavir's stability, solubility, or bioavailability?

A: Researchers have explored encapsulating indinavir in rat erythrocytes to enhance its bioavailability and achieve sustained release []. An oral liquid formulation has also been developed with acceptable taste, chemical stability, and bioequivalence to the capsule form [].

Q7: What is the pharmacokinetic profile of indinavir?

A: Indinavir is primarily metabolized by the liver, with approximately 10% excreted unchanged in the urine []. It exhibits high interindividual pharmacokinetic variability, influenced by factors like intestinal and hepatic cytochrome P450 3A4 (CYP3A4) activity [, , , , ].

Q8: How is indinavir distributed throughout the body?

A: While specific distribution data aren't detailed in the abstracts, research indicates active transport of indinavir out of the cerebrospinal fluid (CSF) []. Notably, therapeutic concentrations were observed in the CSF, highlighting its potential for treating HIV infection within the central nervous system [].

Q9: Are there any known drug-drug interactions associated with indinavir?

A9: Yes, numerous drug interactions with indinavir have been reported.

  • Rifabutin: Co-administration significantly decreases indinavir concentrations and increases rifabutin levels [, ]. Dose adjustments are needed to minimize these interactions.
  • Fluconazole: While a slight decrease in indinavir exposure was observed, it was not considered clinically significant. Dosage adjustments are generally not required [].
  • Omeprazole: Substantially decreases indinavir AUC, but co-administration of ritonavir can mitigate this effect [].
  • Ritonavir: Co-administration boosts indinavir levels by inhibiting its metabolism [, , ].
  • Trimethoprim-sulfamethoxazole (TMP/SMX): Potentiates indinavir nephrotoxicity in rats [].

Q10: What are the common adverse effects associated with indinavir?

A10: Indinavir has been associated with several adverse effects, including:

  • Nephrolithiasis and crystalluria: A significant proportion of patients on indinavir therapy develop these conditions due to the drug's low solubility in urine [, , , ].
  • Hyperbilirubinemia: This is a common side effect, and genetic variations in the UGT1A1 gene can influence the risk [].
  • Insulin resistance and metabolic complications: Indinavir can disrupt glucose metabolism and potentially lead to diabetes [, , , ].
  • Rash: A common side effect that often presents as a localized rash that may spread [, ].

Q11: What factors might increase the risk of indinavir-associated nephrotoxicity?

A: Research indicates that a low body mass index and long-term use of TMP/SMX increase the risk of indinavir-associated nephrotoxicity [].

Q12: How does indinavir affect glucose metabolism?

A: Studies show that indinavir can directly impair insulin-stimulated glucose transport in skeletal muscle [, ]. This effect may be mediated by inhibiting the translocation or activity of GLUT4, a glucose transporter protein [].

Q13: What is the impact of indinavir on protein synthesis in muscle cells?

A: Indinavir has been shown to impair protein synthesis in muscle cells (C2C12 myocytes) []. This effect is associated with disruptions in key signaling pathways involved in protein synthesis, including the ERK1/2 and p38 MAPK pathways [].

Q14: How effective is indinavir in suppressing HIV replication?

A: Indinavir is a potent inhibitor of HIV replication in vitro [, , ]. In clinical settings, indinavir-containing regimens have demonstrated efficacy in achieving and maintaining viral suppression [, , , ].

Q15: What is the clinical significance of indinavir's presence in the central nervous system?

A: The detection of therapeutic indinavir concentrations in the CSF suggests its potential for controlling HIV replication within the central nervous system, offering a promising avenue for managing neurological complications associated with HIV infection [].

Q16: How does indinavir resistance emerge?

A: Resistance to indinavir typically emerges through mutations in the HIV protease gene [, , ]. These mutations can reduce indinavir's binding affinity to the protease enzyme, decreasing its effectiveness.

Q17: What is the relationship between indinavir trough concentrations and toxicity?

A: Studies show that higher indinavir trough concentrations (Cmin) are associated with an increased risk of toxicity, particularly renal and cutaneous toxicity []. Maintaining indinavir Cmin within a specific range appears crucial for balancing efficacy and safety.

Q18: Can therapeutic drug monitoring (TDM) be used to optimize indinavir therapy?

A18: Yes, TDM of indinavir can be beneficial for:

  • Minimizing toxicity: By adjusting doses to maintain therapeutic indinavir levels, the risk of concentration-related adverse effects can be reduced [, , ].
  • Enhancing efficacy: TDM can help ensure adequate drug exposure, particularly in patients with altered pharmacokinetics or those receiving complex drug regimens [, , ].
  • Individualized dosing: Due to high interpatient variability in indinavir pharmacokinetics, TDM allows for personalized dose adjustments to optimize treatment outcomes [].

Q19: What are some promising drug delivery approaches for improving indinavir distribution to lymphoid tissues?

A: Lipid-based nanoparticles have shown promise in enhancing indinavir delivery to lymphoid tissues in macaque models []. This targeted approach may help address the challenge of eliminating viral reservoirs in these tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。